Citroflex A-4
Overview
Description
Citroflex A-4, also known as acetyl tri-n-butyl citrate, is a widely used plasticizer. It is particularly valued for its low toxicity, biodegradability, and phthalate-free nature. This compound is commonly employed in applications involving food contact materials, children’s toys, and various bioplastics .
Preparation Methods
Citroflex A-4 is synthesized through the esterification of citric acid with n-butanol, followed by acetylation. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve continuous processes to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Citroflex A-4 undergoes several types of chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving citric acid and n-butanol.
Acetylation: Further modification to introduce acetyl groups.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to citric acid and butanol
Common reagents used in these reactions include sulfuric acid as a catalyst for esterification and acetic anhydride for acetylation . The major products formed from these reactions are acetyl tri-n-butyl citrate and its hydrolysis products .
Scientific Research Applications
Citroflex A-4 has a broad range of scientific research applications:
Chemistry: Used as a plasticizer in various polymer systems, including polylactic acid, cellulose acetate, and polyhydroxyalkanoic acid
Biology: Employed in the development of biocompatible materials and biodegradable plastics.
Industry: Widely used in food packaging, children’s toys, and other consumer products requiring safe and effective plasticizers
Mechanism of Action
Citroflex A-4 exerts its effects primarily through plasticization, which involves embedding itself between polymer chains to increase their flexibility and reduce brittleness . This mechanism is facilitated by its molecular structure, which allows it to interact effectively with various polymer matrices .
Comparison with Similar Compounds
Citroflex A-4 is often compared with other plasticizers such as:
Di-butyl phthalate: This compound offers lower volatility and better resistance to yellowing.
Adipates and sebacates: This compound provides similar plasticization characteristics but with a more favorable environmental profile
Similar compounds include:
Citroflex C-2: Another citric acid ester with similar applications.
Citroflex A-2: Used in similar contexts but with different molecular properties.
This compound stands out due to its combination of low toxicity, biodegradability, and effective plasticization properties .
Properties
IUPAC Name |
tributyl 2-hydroxy-4-oxopentane-1,2,3-tricarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-26-16(22)14-20(25,19(24)28-13-10-7-3)17(15(4)21)18(23)27-12-9-6-2/h17,25H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESZCXUNMKAYME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(C(=O)C)C(=O)OCCCC)(C(=O)OCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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